molecular formula C16H15ClF2N2OS B10943122 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,3-dimethylphenyl)thiourea

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,3-dimethylphenyl)thiourea

Cat. No.: B10943122
M. Wt: 356.8 g/mol
InChI Key: SQABVTZFRMMFJF-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea is an organic compound belonging to the thiourea class Thioureas are known for their diverse applications in synthetic chemistry, agriculture, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with 2,3-dimethylphenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-Chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The presence of chloro and difluoromethoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea is unique due to the presence of both chloro and difluoromethoxy groups, which enhance its chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H15ClF2N2OS

Molecular Weight

356.8 g/mol

IUPAC Name

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2,3-dimethylphenyl)thiourea

InChI

InChI=1S/C16H15ClF2N2OS/c1-9-4-3-5-13(10(9)2)21-16(23)20-11-6-7-14(12(17)8-11)22-15(18)19/h3-8,15H,1-2H3,(H2,20,21,23)

InChI Key

SQABVTZFRMMFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl)C

Origin of Product

United States

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